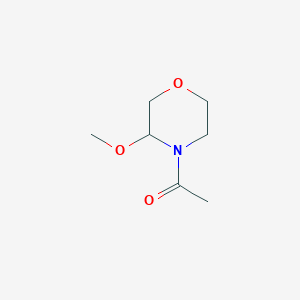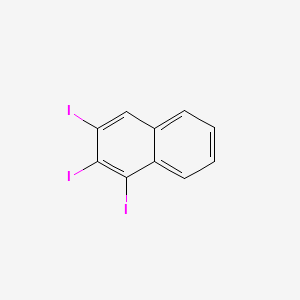
9-Ethyl-1,3-dimethyl-9H-beta-carboline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Ethyl-1,3-dimethyl-9H-beta-carboline is a member of the beta-carboline family, which are heterocyclic compounds containing a pyridoindole structure. These compounds are known for their diverse biological activities and are found in various natural sources, including plants, marine organisms, and even human tissues . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-carboline alkaloids, including 9-Ethyl-1,3-dimethyl-9H-beta-carboline, typically involves the construction of the tricyclic pyridine-fused indole framework. One common method is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone, followed by cyclization . Another approach is the Bischler-Napieralski reaction, which involves the cyclization of an N-acylated tryptamine derivative .
Industrial Production Methods: Industrial production of this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques .
化学反応の分析
Types of Reactions: 9-Ethyl-1,3-dimethyl-9H-beta-carboline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
科学的研究の応用
9-Ethyl-1,3-dimethyl-9H-beta-carboline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 9-Ethyl-1,3-dimethyl-9H-beta-carboline involves several molecular targets and pathways:
Monoamine Oxidase Inhibition: It inhibits the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine.
Neurotrophic Factor Stimulation: It stimulates the expression of neurotrophic factors, which promote the growth and survival of neurons.
Phosphatidylinositol 3-Kinase Pathway: It activates the phosphatidylinositol 3-kinase pathway, which is involved in cell survival and growth.
類似化合物との比較
9-Methyl-beta-carboline: Known for its neuroprotective and neuroregenerative properties.
2,9-Dimethyl-beta-carboline: Similar structure but different functional groups, leading to different biological activities.
Uniqueness: 9-Ethyl-1,3-dimethyl-9H-beta-carboline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit monoamine oxidase and stimulate neurotrophic factors makes it particularly valuable in neurological research .
特性
分子式 |
C15H16N2 |
|---|---|
分子量 |
224.30 g/mol |
IUPAC名 |
9-ethyl-1,3-dimethylpyrido[3,4-b]indole |
InChI |
InChI=1S/C15H16N2/c1-4-17-14-8-6-5-7-12(14)13-9-10(2)16-11(3)15(13)17/h5-9H,4H2,1-3H3 |
InChIキー |
UFTVPZQFCDAAJQ-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC=CC=C2C3=C1C(=NC(=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



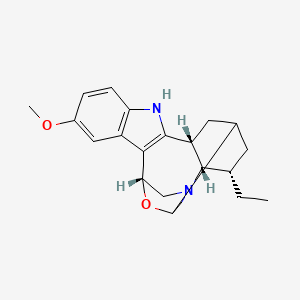
![Acetamide, N-[(5-formyl-2-thienyl)methyl]-](/img/structure/B13755641.png)

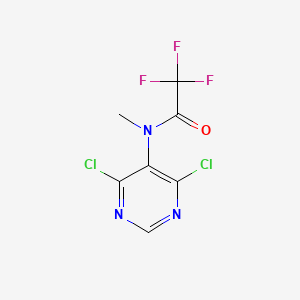
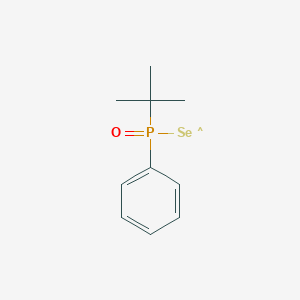
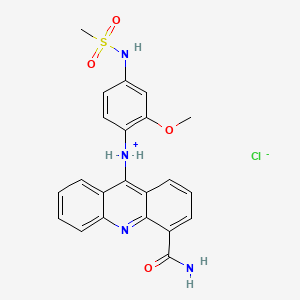
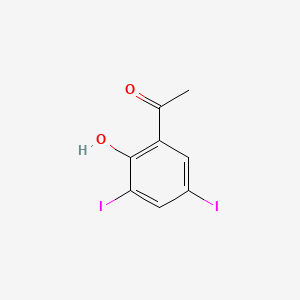
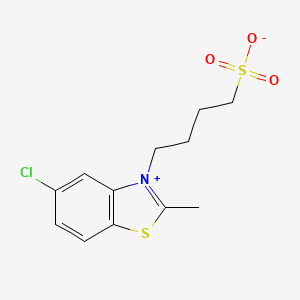
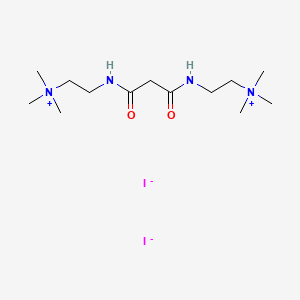
![2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13755694.png)

